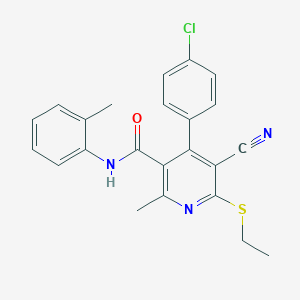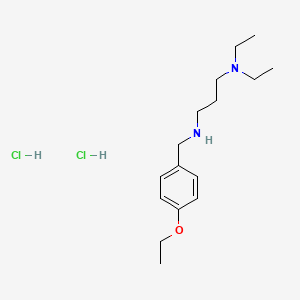
4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide
Übersicht
Beschreibung
4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide, also known as CEP-26401, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide acts as an inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2, this compound can disrupt these processes and induce cell death in cancer cells. In neurodegenerative disorders, this compound's neuroprotective effects may be due to its ability to inhibit CK2-mediated tau phosphorylation, a process that is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound's biochemical effects are mainly related to its inhibition of CK2, which can lead to changes in cellular processes such as gene expression, protein synthesis, and cell signaling. Physiologically, this compound's effects depend on the disease or condition being studied. In cancer research, this compound can induce apoptosis and inhibit tumor growth. In neurodegenerative disorders, this compound's neuroprotective effects may improve cognitive function and slow disease progression.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide's advantages in lab experiments include its potent inhibitory effects on CK2, its potential therapeutic applications in various diseases, and its relatively low toxicity. However, limitations include its limited solubility in water and its potential off-target effects on other kinases.
Zukünftige Richtungen
For 4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide research include further studies on its potential therapeutic applications in various diseases, optimization of its synthesis method, and development of more potent and selective CK2 inhibitors. Additionally, this compound's effects on other cellular processes and its potential off-target effects on other kinases should be further investigated.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative disorders, this compound has been found to have neuroprotective effects and improve cognitive function. Inflammation-related diseases such as arthritis and asthma have also been studied with this compound, showing potential anti-inflammatory effects.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-5-cyano-6-ethylsulfanyl-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3OS/c1-4-29-23-18(13-25)21(16-9-11-17(24)12-10-16)20(15(3)26-23)22(28)27-19-8-6-5-7-14(19)2/h5-12H,4H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSZGQFMAUQQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(C(=C1C#N)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[2-(4-methoxybenzoyl)hydrazino]carbonothioyl}pentanamide](/img/structure/B4669822.png)
![N-(5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4669833.png)
![6-(4-fluorophenyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4669839.png)
![1-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4669844.png)
![N-{5-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4669855.png)
![isopropyl 4-(4-tert-butylphenyl)-5-methyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4669857.png)
![N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4669859.png)




![N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4669900.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine hydrochloride](/img/structure/B4669928.png)

